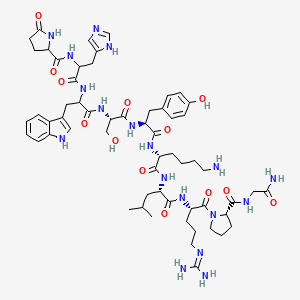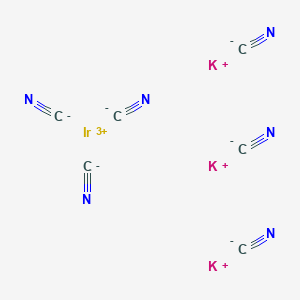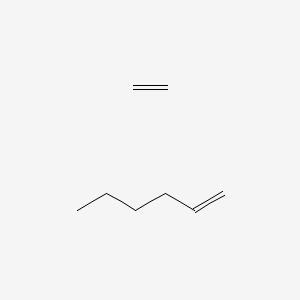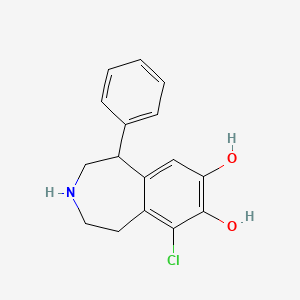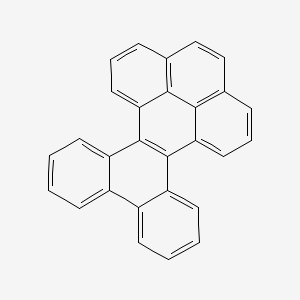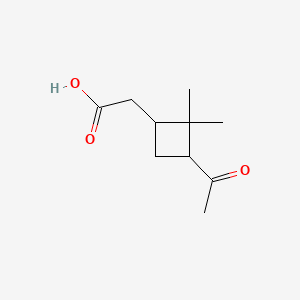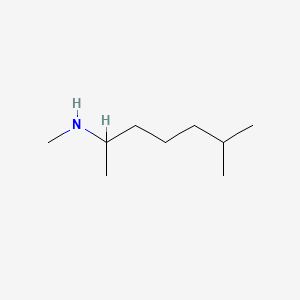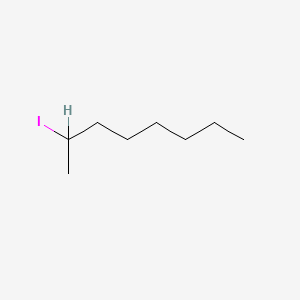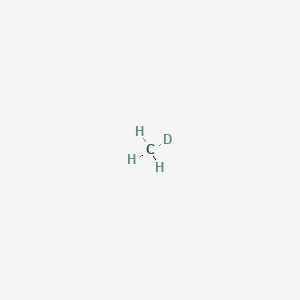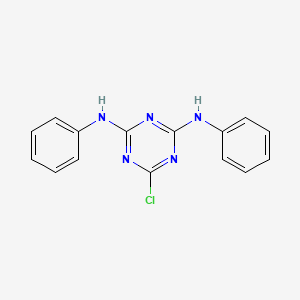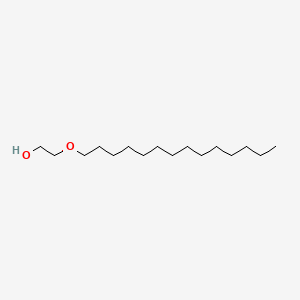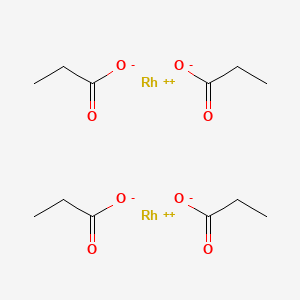
Rhodium(II) propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(II) propionate is a coordination compound featuring rhodium in the +2 oxidation state, coordinated with propionate ligands This compound belongs to the class of rhodium carboxylates, which are known for their distinctive paddlewheel structure
准备方法
Synthetic Routes and Reaction Conditions: Rhodium(II) propionate can be synthesized through the reaction of rhodium(III) chloride with propionic acid under controlled conditions. The general procedure involves dissolving rhodium(III) chloride in water, followed by the addition of propionic acid. The mixture is then heated to facilitate the reduction of rhodium(III) to rhodium(II) and the formation of the propionate complex. The reaction can be represented as follows:
RhCl3+3CH3CH2COOH→Rh2(CH3CH2COO)4+2HCl+H2O
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and solvent extraction are commonly employed to achieve this.
化学反应分析
Types of Reactions: Rhodium(II) propionate is known to undergo various types of chemical reactions, including:
Oxidation: Rhodium(II) can be oxidized to rhodium(III) under certain conditions.
Reduction: It can also be reduced back to rhodium(0) in the presence of strong reducing agents.
Substitution: The propionate ligands can be substituted with other ligands, such as acetate or butyrate, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids under mild heating conditions.
Major Products Formed:
Oxidation: Rhodium(III) complexes.
Reduction: Rhodium(0) complexes.
Substitution: Rhodium(II) complexes with different carboxylate ligands.
科学研究应用
作用机制
The mechanism of action of rhodium(II) propionate involves its interaction with biological molecules, particularly enzymes and DNA. The compound can bind to the active sites of enzymes, leading to irreversible inhibition. This is particularly effective against enzymes with essential sulfhydryl groups . In cancer cells, this compound can interact with DNA, leading to the inhibition of DNA replication and cell death .
相似化合物的比较
- Rhodium(II) acetate
- Rhodium(II) butyrate
- Rhodium(II) methoxyacetate
Comparison: Rhodium(II) propionate is unique among rhodium carboxylates due to its specific ligand structure, which influences its reactivity and selectivity. Compared to rhodium(II) acetate, this compound has shown higher cytotoxicity and enzyme inhibition potential . Rhodium(II) butyrate and methoxyacetate, while similar in structure, exhibit different reactivity profiles and biological activities .
属性
CAS 编号 |
31126-81-5 |
|---|---|
分子式 |
C12H20O8Rh2 |
分子量 |
498.09 g/mol |
IUPAC 名称 |
propanoate;rhodium(2+) |
InChI |
InChI=1S/4C3H6O2.2Rh/c4*1-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 |
InChI 键 |
FPZUXFCJJLUGLA-UHFFFAOYSA-J |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |
规范 SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


